ITSA-1

Übersicht

Beschreibung

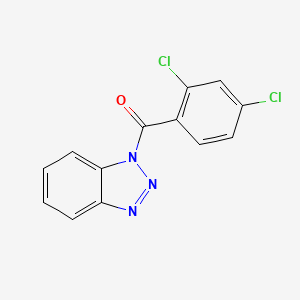

ITSA1, auch bekannt als (1H-Benzo[d][1,2,3]triazol-1-yl)(2,4-dichlorophenyl)methanon, ist eine Verbindung, die als Aktivator der Histon-Deacetylase (HDAC) wirkt. Es ist besonders bekannt für die Gegenwirkung der Effekte von Trichostatin A (TSA), einem potenten HDAC-Inhibitor. ITSA1 ist membranpermeabel und unterdrückt speziell die TSA-induzierte Zellzyklusarretierung, Histonacetylierung und transkriptionelle Aktivierung .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ITSA1 is used as a tool compound to study the effects of HDAC activation and inhibition. It helps in understanding the role of HDACs in gene expression and chromatin remodeling .

Biology

ITSA1 is employed in biological research to investigate cell cycle regulation, apoptosis, and transcriptional activation. It is particularly useful in studies involving TSA-induced cellular effects .

Medicine

In medical research, ITSA1 is explored for its potential therapeutic applications in cancer treatment. By modulating HDAC activity, it can influence the expression of genes involved in cell proliferation and apoptosis .

Industry

ITSA1 is used in the development of new HDAC modulators and as a reference compound in the screening of HDAC inhibitors and activators .

Wirkmechanismus

Target of Action

ITSA-1 is primarily an activator of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from a ε-N-acetyl lysine amino acid on a histone, leading to chromatin condensation .

Mode of Action

This compound operates by counteracting the effects of Trichostatin A (TSA), a Histone Deacetylase Inhibitor (HDACi) . TSA inhibits HDACs, leading to an accumulation of highly acetylated histone molecules in mammalian cells . This compound selectively suppresses TSA-induced cell cycle arrest, histone acetylation, and transcriptional activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation pathway . By activating HDACs, this compound influences the balance of acetylation and deacetylation of histones, which is a crucial mechanism for the regulation of gene expression .

Result of Action

This compound has been shown to effectively inhibit cell proliferation and induce Epithelial-Mesenchymal Transition (EMT)-like changes in nasopharyngeal carcinoma cells . Interestingly, this compound was also found to impede the migration ability of these cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of TSA is necessary for this compound to exhibit its HDAC activating effects . .

Biochemische Analyse

Biochemical Properties

ITSA-1 is a cell-permeable HDAC activator . It counteracts the effects of TSA, including TSA-induced cell cycle arrest and tubulin acetylation . Despite its ability to suppress TSA, this compound does not affect the activity of other HDAC inhibitors . This selective suppression suggests that this compound interacts with specific enzymes and proteins involved in the HDAC pathway.

Cellular Effects

The cellular effects of this compound are primarily linked to its role as an HDAC activator. It counteracts TSA-induced cell cycle arrest, suggesting that this compound can influence cell proliferation . Additionally, this compound inhibits TSA-induced tubulin acetylation , which may impact cellular processes such as cell division and intracellular transport.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the HDAC pathway. As an HDAC activator, this compound can influence the acetylation status of histones, which are proteins that help package DNA in the cell nucleus . By counteracting the effects of TSA, an HDAC inhibitor, this compound can modulate gene expression and other cellular processes regulated by histone acetylation .

Metabolic Pathways

Given its role as an HDAC activator, it is likely that this compound is involved in pathways related to histone modification and gene expression

Transport and Distribution

Given its role as an HDAC activator, it is likely that this compound is able to permeate cell membranes and exert its effects within the cell nucleus

Subcellular Localization

Given its role as an HDAC activator, it is likely that this compound exerts its effects within the cell nucleus, where histone modification and gene expression occur

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ITSA1 beinhaltet die Reaktion von 2,4-Dichlorbenzoylchlorid mit 1H-Benzotriazol in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für ITSA1 nicht umfassend dokumentiert sind, kann der Syntheseprozess durch Optimierung der Reaktionsbedingungen und den Einsatz von Industrieanlagen skaliert werden. Die wichtigsten Schritte umfassen die Sicherstellung der Reinheit der Ausgangsmaterialien, die Aufrechterhaltung kontrollierter Reaktionsbedingungen und die Anwendung effizienter Reinigungsverfahren, um hohe Ausbeuten an ITSA1 zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ITSA1 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Benzotriazol- und Dichlorphenylrestes. Es kann auch an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: ITSA1 kann unter milden Bedingungen mit Nucleophilen reagieren, wobei häufig Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Acetonitril verwendet werden.

Oxidation und Reduktion: Obwohl ITSA1 unter normalen Bedingungen stabil ist, kann es in Gegenwart starker Oxidations- oder Reduktionsmittel Oxidations- oder Reduktionsreaktionen eingehen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution zur Bildung verschiedener substituierter Benzotriazolderivate führen .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird ITSA1 als Werkzeugverbindung verwendet, um die Auswirkungen der HDAC-Aktivierung und -Hemmung zu untersuchen. Es hilft, die Rolle von HDACs bei der Genexpression und der Chromatin-Remodellierung zu verstehen .

Biologie

ITSA1 wird in der biologischen Forschung eingesetzt, um die Zellzyklusregulation, Apoptose und transkriptionelle Aktivierung zu untersuchen. Es ist besonders nützlich in Studien, die TSA-induzierte zelluläre Effekte betreffen .

Medizin

In der medizinischen Forschung wird ITSA1 auf seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung untersucht. Durch die Modulation der HDAC-Aktivität kann es die Expression von Genen beeinflussen, die an Zellproliferation und Apoptose beteiligt sind .

Industrie

ITSA1 wird bei der Entwicklung neuer HDAC-Modulatoren und als Referenzverbindung beim Screening von HDAC-Inhibitoren und -Aktivatoren verwendet .

Wirkmechanismus

ITSA1 übt seine Wirkung aus, indem es gezielt HDACs aktiviert und die inhibitorischen Wirkungen von TSA entgegenwirkt. Es reduziert die TSA-induzierte Histonacetylierung und transkriptionelle Aktivierung, wodurch die normale Zellzyklusprogression wiederhergestellt und die Apoptose reduziert wird. Zu den molekularen Zielstrukturen von ITSA1 gehören HDACs und zugehörige transkriptionelle Regulatoren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trichostatin A (TSA): Ein potenter HDAC-Inhibitor, der Histonacetylierung und Zellzyklusarretierung induziert.

Vorinostat: Ein weiterer HDAC-Inhibitor, der in der Krebstherapie eingesetzt wird.

Valproinsäure: Ein breitbander HDAC-Inhibitor mit Anwendungen in der Neurologie und Psychiatrie.

Einzigartigkeit von ITSA1

ITSA1 ist einzigartig in seiner Fähigkeit, gezielt den Effekten von TSA entgegenzuwirken, ohne andere HDAC-Inhibitoren zu beeinflussen. Diese selektive Wirkung macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis der spezifischen Rollen von HDACs und ihrer Regulation konzentriert .

Eigenschaften

IUPAC Name |

benzotriazol-1-yl-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNLAUGZMOPBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354402 | |

| Record name | ITSA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200626-61-5 | |

| Record name | ITSA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITSA-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ITSA-1?

A: this compound acts as a histone deacetylase (HDAC) activator. [, ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By activating HDACs, this compound can modulate gene expression. [, ]

Q2: How does this compound impact vascular endothelial cells (ECs) under arterial laminar shear stress (ALS)?

A: Research indicates that this compound can prevent ALS-induced damage and inflammation in venous ECs. [] This protective effect is linked to its ability to increase the expression of H3K9me3 (a histone modification associated with gene silencing) and activate focal adhesion kinase (FAK), which is involved in cell adhesion and mechanotransduction. []

Q3: Does this compound interact with other pathways in vascular cells?

A: this compound has been shown to mitigate mitochondrial oxidative stress in vascular endothelial cells exposed to inflammatory stimuli. [] This protective effect appears to involve the activation of antioxidant pathways and the inhibition of histone deacetylase activity. []

Q4: Can the effects of this compound be reversed?

A: Studies using human umbilical vein endothelial cells (HUVECs) have shown that the antioxidant and mitochondrial-protective effects of this compound can be entirely offset by co-treatment with the HDAC inhibitor Entinostat. [] This suggests that the effects of this compound are reversible and directly linked to its HDAC-activating properties.

Q5: Beyond vascular cells, has this compound demonstrated activity in other biological contexts?

A: Research suggests that this compound can counteract the negative effects of sleep deprivation on intestinal health in mice. [] This effect appears to be mediated through modulation of the HDAC3-p-GSK-3β-β-catenin-Nrf2-NF-κB pathway, influencing inflammation, oxidative stress, and intestinal mucosal integrity. []

Q6: Are there any studies exploring the role of this compound in bone health?

A: While research specifically on this compound and bone health is limited within the provided context, studies using a different HDAC activator in a mouse model of CBS deficiency (a condition impacting hydrogen sulfide production) observed positive effects on bone homeostasis. [] These findings suggest that modulating HDAC activity might represent a potential therapeutic strategy for bone-related disorders.

Q7: Are there any known limitations or drawbacks associated with this compound?

A: While the provided research highlights potential benefits of this compound, further studies are needed to fully understand its safety and efficacy profile. Notably, a study on cardiomyocytes found that acute administration of this compound significantly reduced calcium transient amplitude and reuptake time into the sarcoplasmic reticulum. [] This finding emphasizes the need for cautious exploration of potential side effects and long-term consequences of this compound treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.